2-(2-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(2-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.08341252 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic synthesis has led to the development of various compounds with potential applications in medicinal chemistry and material science. For instance, Katritzky et al. (2002) focused on the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones through reactions involving amino-substituted acetamides, demonstrating the versatility of acetamide derivatives in synthesizing complex heterocyclic compounds with potential applications in drug discovery and development Katritzky, He, & Wang, 2002.
Antitumor Activity
The quest for new anticancer agents has led to the exploration of benzothiazole derivatives. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating significant antitumor activity against various human tumor cell lines. This study highlights the potential of benzothiazole acetamide derivatives as scaffolds for developing new anticancer drugs Yurttaş, Tay, & Demirayak, 2015.
Antibacterial Activity
The development of new antibiotics is crucial in the fight against resistant bacterial strains. Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives, with one compound exhibiting significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), indicating the potential of acetamide derivatives in developing new antibacterial agents Chaudhari et al., 2020.
Antioxidant and Anti-inflammatory Properties
Exploring compounds for antioxidant and anti-inflammatory applications is another area of interest. Koppireddi et al. (2013) synthesized a series of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives, some of which exhibited good antioxidant and anti-inflammatory activity, suggesting their potential use in treating oxidative stress and inflammation-related disorders Koppireddi et al., 2013.
Properties
IUPAC Name |
2-(2-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14(9-10-5-1-3-7-12(10)18(20)21)17-15-16-11-6-2-4-8-13(11)22-15/h1,3,5,7H,2,4,6,8-9H2,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFURPXIQPHWVLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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